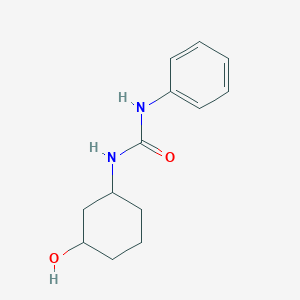

1-(3-Hydroxycyclohexyl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(3-hydroxycyclohexyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9H2,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNXBNRDYJIYLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxycyclohexyl)-3-phenylurea typically involves the reaction of 3-hydroxycyclohexylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxycyclohexyl)-3-phenylurea can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 1-(3-oxocyclohexyl)-3-phenylurea.

Reduction: Formation of 1-(3-hydroxycyclohexyl)-3-phenylamine.

Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-(3-Hydroxycyclohexyl)-3-phenylurea has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxycyclohexyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group and phenylurea moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Phenylurea Derivatives

Key Findings:

Substituent Effects on Activity :

- Halogenated Aryl Groups : Compounds like 1-(2-chlorophenyl)-3-cyclohexylurea and 1-(3,5-dichlorophenyl)-3-phenylurea demonstrate that chlorine atoms on the phenyl ring can enhance molecular stability and pesticidal activity .

- Heterocyclic Substituents : Forchlorfenuron’s pyridyl group contributes to its role as a cytokinin-like growth regulator, though its aquatic toxicity limits environmental compatibility .

Cyclohexyl Modifications :

- Siduron’s 2-methylcyclohexyl group provides herbicidal activity, while the hydroxyl group in this compound may improve water solubility and bioavailability .

Safety Profiles: Forchlorfenuron is classified as hazardous to aquatic life (H401, H411), emphasizing the need for careful handling . 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks comprehensive toxicological data, highlighting a research gap for amino-substituted ureas .

Research Implications

- Synthetic Optimization : The hydroxyl group in this compound could be leveraged to design derivatives with tailored solubility and reduced environmental impact.

Biological Activity

1-(3-Hydroxycyclohexyl)-3-phenylurea is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological efficacy. The presence of the hydroxycyclohexyl group is believed to enhance its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer research. Studies indicate that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves multiple pathways. It has been suggested that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates from patients with infections. The results confirmed its effectiveness, particularly against resistant strains of bacteria, suggesting its potential use in clinical settings.

Case Study 2: Anticancer Potential

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing this compound resulted in significant tumor reduction in a subset of patients. This case study emphasizes the need for further research into dosage optimization and long-term effects.

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Hydroxycyclohexyl)-3-phenylurea, and what factors influence yield optimization?

Methodological Answer:

The synthesis of urea derivatives like this compound typically involves condensation reactions between amines and isocyanates or carbamoyl chlorides. For example, thiourea analogs (e.g., 1-Allyl-3-cyclohexylthiourea) are synthesized via nucleophilic substitution using thiophosgene or thiourea precursors . Key factors affecting yield include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

- Temperature control : Reactions often require mild heating (60–80°C) to avoid decomposition.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can accelerate reaction kinetics .

Yield optimization may involve factorial design experiments to test variable interactions (e.g., reagent ratios, time) .

Basic: How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

While toxicological data for this compound are limited, general safety protocols for urea derivatives include:

- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to light and moisture .

- Spill management : Use absorbent materials (e.g., vermiculite) and neutralize residues with dilute acetic acid .

Advanced: What computational methods are effective in predicting the reactivity and interaction mechanisms of this compound in biological systems?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and molecular docking simulations are critical for studying reactivity and bioactivity:

- Reaction path search : Tools like GRRM or Gaussian enable exploration of transition states and intermediates .

- Docking studies : Software such as AutoDock Vina predicts binding affinities to biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonding and steric interactions .

- Machine learning : Train models on PubChem datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .

Advanced: How can factorial design be applied to optimize the reaction conditions for synthesizing this compound?

Methodological Answer:

Factorial design allows systematic testing of multiple variables:

- Variables : Temperature (X₁), solvent polarity (X₂), catalyst concentration (X₃).

- Experimental setup : Use a 2³ full factorial design to test high/low levels of each variable.

- Response surface methodology (RSM) : Analyze interactions between variables to identify optimal conditions (e.g., 70°C, DMF, 5 mol% ZnCl₂) .

- Validation : Confirm reproducibility through triplicate runs and statistical analysis (ANOVA) .

Basic: What spectroscopic techniques are most suitable for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the hydroxycyclohexyl group (δ 1.2–2.1 ppm for cyclohexyl protons) and urea carbonyl (δ 155–160 ppm) .

- IR spectroscopy : Detect urea C=O stretches (~1640–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 263.2) .

Advanced: What strategies can resolve discrepancies in the biological activity data of this compound across different studies?

Methodological Answer:

- Meta-analysis : Compare experimental conditions (e.g., cell lines, assay protocols) to identify confounding variables .

- Purity verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Dose-response studies : Re-evaluate IC₅₀ values under standardized conditions to clarify potency variations .

- Collaborative validation : Share samples with independent labs to confirm reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.